n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide
Description
N-(2-(Pyrrolidin-3-yl)ethyl)pivalamide is an aliphatic tertiary amide featuring a pyrrolidine ring connected via a two-carbon ethyl linker to a pivalamide (2,2-dimethylpropanamide) group. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, imparts basicity and conformational flexibility, while the pivalamide group enhances metabolic stability and lipophilicity.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-pyrrolidin-3-ylethyl)propanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
JAIQRNJJQQKXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide typically involves the reaction of pyrrolidine derivatives with pivaloyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide is used as a building block in organic synthesis. Its reactivity allows for the creation of various complex molecules, which can be used in further chemical research and development.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound to understand the interactions between similar molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create analogs with improved biological activity and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The compound may also affect signaling pathways within cells, resulting in various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Benzene-Based Pivalamides ()
Compounds such as N-[5-chloro-2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]pivalamide (2k) and N-[5-bromo-2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]pivalamide (2l) feature pivalamide groups attached to substituted benzene rings. Key distinctions:
- Aromatic vs. Aliphatic Backbone: The target compound’s aliphatic pyrrolidine-ethyl chain contrasts with the aromatic benzene core of derivatives.
- Substituent Effects : Halogens (Cl, Br) and trifluoromethyl groups in compounds increase molecular polarity and metabolic resistance. The target compound lacks such substituents but benefits from pyrrolidine’s hydrogen-bonding capacity.
- Synthesis Yields : Yields for benzene-based analogs range widely (30–78%), influenced by substituent steric and electronic effects .
Pyridine-Based Pivalamides (–10)
Pyridine derivatives like N-(2-chloro-4-formyl-6-iodopyridin-3-yl)pivalamide () and N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide () share the pivalamide group but differ in core structure:
- Functional Diversity : Substituents like iodo, formyl, and hydroxymethyl groups () expand reactivity for cross-coupling or bioconjugation, which the target compound lacks .
- Price and Availability : Pyridine derivatives are commercially available at premium prices (e.g., $500–$6,000/g for compounds), suggesting specialized applications .
Pyrrolidine-Containing Analogues
The closest structural analog is N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (), which incorporates a pyrrolidine-methyl group on a chloropyridine core:
- Linker Variation : The target compound’s ethyl linker vs. ’s methyl group may alter conformational flexibility and binding interactions.
- Substituent Impact : ’s chloropyridine and hydroxymethyl groups introduce electrophilic sites and hydrophilicity, absent in the target compound .
Research Implications and Limitations
While the evidence lacks direct data on this compound, insights can be extrapolated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
